molecular formula C17H14ClN3O4 B2598722 2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865285-91-2

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2598722
CAS No.: 865285-91-2
M. Wt: 359.77
InChI Key: ICRQCYYCUPDVPM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-chlorophenoxyacetohydrazide. The next step involves the cyclization of 4-chlorophenoxyacetohydrazide with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
  • 2-(4-chlorophenoxy)-N-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
  • 2-(4-chlorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-24-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQCYYCUPDVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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